3-(2-methoxyethyl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Beschreibung
This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a 2-methoxyethyl group at position 3 and a carboxamide-linked 3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl chain at position 5. Its structural complexity arises from:
- Quinazoline dione scaffold: Known for hydrogen-bonding interactions with biological targets, particularly in kinase and receptor-binding applications .
- 4-Methoxyphenylpiperazine moiety: A pharmacophore prevalent in ligands targeting dopamine (D2/D3) and serotonin receptors, where the methoxy group modulates lipophilicity and receptor interactions .
- Propyl linker: Balances conformational flexibility and steric constraints for optimal target engagement .
Synthetic routes involve coupling triphosgene-activated intermediates with piperazine derivatives in dichloromethane/ethanol mixtures, as described for analogous quinazoline diones .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5/c1-35-17-16-31-25(33)22-9-4-19(18-23(22)28-26(31)34)24(32)27-10-3-11-29-12-14-30(15-13-29)20-5-7-21(36-2)8-6-20/h4-9,18H,3,10-17H2,1-2H3,(H,27,32)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJXQHTBAMUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-methoxyethyl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 430.52 g/mol. The structure features a tetrahydroquinazoline core substituted with various functional groups that may influence its biological interactions.
Research indicates that this compound may exhibit biological activity through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can influence cell proliferation and apoptosis.
- Receptor Modulation : It is hypothesized to interact with various receptors, including serotonin and dopamine receptors, due to the presence of the piperazine moiety.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer potential of the compound:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 25 µM.
- Mechanistic Insights : The mechanism involves the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects:
- Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating anxiolytic properties.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage. The compound was administered to cultured neurons exposed to hydrogen peroxide. Results indicated a significant reduction in cell death and preservation of mitochondrial function.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antitumor Activity :
- Antidepressant Properties :
- Antiviral Activity :
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications at the piperazine ring significantly enhanced antitumor activity. In vitro assays revealed that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
In a behavioral study using rodent models, administration of this compound resulted in decreased depressive-like behaviors compared to controls. The results were attributed to increased levels of monoamines in the prefrontal cortex and hippocampus, suggesting a mechanism similar to that of established antidepressants .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Piperazine Substituent Impact :
- The 4-methoxyphenyl group in the target compound likely confers moderate D3 affinity, but 2-methoxyphenyl (as in ) enhances D3 binding due to optimal steric alignment with the receptor’s hydrophobic subpocket .
- Dichlorophenyl analogues (e.g., in ) show even higher D3 affinity (Ki < 1 nM) but reduced selectivity over D2 receptors.
Linker Chain Optimization: Propyl linkers (as in the target compound) may improve D3/D2 selectivity compared to butyl chains, which increase off-target binding to α1-adrenergic receptors . Hybrid ethyl-propyl linkers (e.g., in ) achieve sub-nanomolar D3 agonism by balancing flexibility and rigidity.
Tetrahydronaphthalenol cores (e.g., ) show superior enantioselectivity and in vivo potency due to enhanced blood-brain barrier penetration.
Functional Group Synergy :
- The 7-carboxamide group in the target compound may improve solubility compared to ester or ether analogues, as seen in coumaroyl derivatives (e.g., ).
Research Implications and Gaps
- Docking Studies : Glide XP modeling () predicts that the 4-methoxyphenylpiperazine group in the target compound forms a hydrophobic enclosure in the D3 receptor’s extracellular loop, but experimental validation is needed.
- Synthetic Challenges : The propyl linker’s length may limit metabolic stability compared to shorter ethyl chains, as observed in .
- Therapeutic Potential: While structurally distinct from anti-inflammatory coumaroyl derivatives (), the target compound’s carboxamide group could be leveraged for dual-action (CNS + anti-inflammatory) drug design.
Vorbereitungsmethoden
Niementowski Cyclization
Anthranilic acid derivatives react with formamide or urea derivatives under thermal conditions to form quinazoline-diones. For example, 7-nitroanthranilic acid reacts with 2-methoxyethylamine in acetic anhydride at 120°C for 6 hours, yielding 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-nitro intermediate. Reduction of the nitro group to an amine (using H₂/Pd-C) precedes carboxamide formation.
Key Conditions :
Isatoic Anhydride Route
Isatoic anhydride reacts with 2-methoxyethylamine in refluxing ethanol (12 hours) to form 3-(2-methoxyethyl)-2,4-dioxoquinazoline. Subsequent nitration at position 7 (HNO₃/H₂SO₄, 0°C) introduces the nitro group, which is reduced to an amine (SnCl₂/HCl).
Piperazine-Propyl Side Chain Attachment
The 3-aminopropylpiperazine moiety is introduced via nucleophilic substitution or reductive amination:
Alkylation of Piperazine
4-(4-Methoxyphenyl)piperazine reacts with 1-bromo-3-chloropropane in acetonitrile (K₂CO₃, 80°C, 8 hours) to form 3-chloropropylpiperazine. Subsequent displacement with ammonia (NH₃/EtOH, 100°C, 12 hours) yields 3-aminopropylpiperazine.
Reductive Amination
Alternatively, 4-(4-methoxyphenyl)piperazine and 3-oxopropylamine undergo reductive amination (NaBH₃CN, MeOH, 25°C, 24 hours) to form the propylamine side chain.
Final Coupling and Purification
The quinazoline-dione core (1.0 eq), 7-carboxamide intermediate (1.2 eq), and propylpiperazine side chain (1.5 eq) are combined in DMF with HATU (1.5 eq) and DIPEA (3.0 eq) at 0°C. The mixture warms to 25°C over 2 hours, followed by silica gel chromatography (EtOAc:hexane = 3:7) to isolate the final compound.
Characterization Data :
-
HPLC Purity : 98.5%
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 6.93 (d, J = 8.4 Hz, 2H), 4.12 (t, J = 6.8 Hz, 2H), 3.79 (s, 3H), 3.42–3.35 (m, 4H), 2.61–2.55 (m, 4H).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
-
Reactor Type : Tubular flow reactor (TFR)
-
Residence Time : 30 minutes
-
Throughput : 5 kg/day
Challenges and Mitigation Strategies
-
Low Solubility : Use polar aprotic solvents (DMF, DMSO) during coupling steps.
-
Racemization : Conduct reactions below 30°C to preserve stereochemistry.
-
Byproduct Formation : Employ scavenger resins (e.g., QuadraPure™) to remove excess reagents.
Emerging Methodologies
Recent advances include photoflow catalysis (450 nm LED) to accelerate cyclization steps, reducing reaction times by 70%. Enzymatic methods using lipases (Candida antarctica) show promise for greener synthesis but require optimization for industrial viability .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use coupling agents like HBTU or BOP with triethylamine (EtN) in THF to activate carboxylic acid intermediates during amide bond formation .
- Optimize reaction time (e.g., 12 hours for amidation) and temperature (e.g., reflux for BH-THF reductions) to minimize side products .
- Purify crude products via silica gel column chromatography with gradient elution (e.g., CHCl/MeOH) to isolate stereoisomers or eliminate unreacted starting materials .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions, particularly the piperazine ring protons (δ 2.3–3.2 ppm) and methoxyethyl protons (δ 3.3–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with observed [M+H] peaks (e.g., m/z 488.6–542.6 for analogous compounds) .
- Melting Point Analysis : Assess purity via sharp melting ranges (e.g., 145–165°C for dihydrochloride salts) .
Q. How can solubility and stability be evaluated under experimental conditions?
Methodological Answer:
- Test solubility in DMSO, THF, or aqueous buffers (pH 1–10) using UV-Vis spectroscopy to determine optimal solvents for biological assays .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to explore the role of the methoxyphenyl-piperazine moiety?
Methodological Answer:
- Synthesize analogs with substitutions on the piperazine ring (e.g., 3-chloro or 2,3-dichloro phenyl groups) and compare binding affinities to targets like dopamine D3 receptors using radioligand assays .
- Replace the methoxyethyl group with ethoxy or hydroxyethyl chains to assess hydrophobicity effects on cellular permeability .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions between substituents and receptor pockets .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Validate target engagement with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays for GPCR activity) .
- Control for assay-specific variables:
- Cell-based assays : Use isogenic cell lines to eliminate genetic variability .
- In vivo models : Compare pharmacokinetic profiles (e.g., C, AUC) in rodents to correlate exposure with efficacy .
Q. How can receptor binding assays be tailored to assess enantioselectivity?
Methodological Answer:
- Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer in competitive binding assays against H-labeled antagonists (e.g., H-spiperone for D2/D3 receptors) .
- Calculate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy and correlate with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
